

In-Depth Technical Guide: 1-Benzoylpiperazine-d8

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Compound of Interest

Compound Name: 1-Benzoylpiperazine-d8

Cat. No.: B12401011

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Benzoylpiperazine-d8** (Deuterated Benzoylpiperazine), a crucial analytical tool in the study of piperazine-based compounds. This document outlines its chemical properties, lists known suppliers, and details its application as an internal standard in analytical methodologies.

Core Compound Information

1-Benzoylpiperazine-d8 is the deuterated analog of 1-Benzoylpiperazine, a compound recognized for its psychoactive properties and as a key intermediate in the synthesis of various pharmaceuticals. The introduction of eight deuterium atoms onto the piperazine ring provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical and Physical Properties

A summary of the key quantitative data for **1-Benzoylpiperazine-d8** and its non-deuterated counterpart is presented below. This information has been compiled from various supplier and chemical database sources.

Property	1-Benzoylpiperazine-d8	1-Benzoylpiperazine
CAS Number	1219805-49-8[1]	13754-38-6[2]
Molecular Formula	C ₁₁ H ₆ D ₈ N ₂ O[1]	C ₁₁ H ₁₄ N ₂ O[2]
Molecular Weight	198.29 g/mol [1]	190.25 g/mol [2]
Appearance	White to off-white solid (inferred)	White to almost white crystalline powder[2]
Purity	Typically ≥98% (by GC or LC-MS)	≥98% (GC)[2]
Isotopic Enrichment	Typically ≥99% atom % D	Not Applicable
Melting Point	Not specified	68 °C[2]
Boiling Point	Not specified	207 °C at 10 mmHg[2]
Solubility	Soluble in DMSO (e.g., 10 mM)[1] and Methanol	Soluble in organic solvents

Suppliers

1-Benzoylpiperazine-d8 is available from several specialized chemical suppliers that offer isotopically labeled compounds for research purposes. These include:

- MedChemExpress
- Clearsynth Labs Limited
- ChengDu SinoStandards Bio-Tech Co., Ltd.
- Yancheng Tongming Biotechnology Co., Ltd.
- LGC Science (Shanghai) Ltd.
- Nanjing Shizhou Biology Technology Co., Ltd.

Experimental Protocols

Proposed Synthesis of 1-Benzoylpiperazine-d8

While specific synthesis protocols for **1-Benzoylpiperazine-d8** are not readily available in public literature, a plausible synthetic route can be devised based on established methods for the synthesis of N-aryl piperazines and deuterated compounds. A likely two-step process would involve the synthesis of deuterated piperazine followed by acylation.

Step 1: Synthesis of Piperazine-d8

A common method for the synthesis of N-aryl piperazines involves the reaction of an aniline with bis(2-chloroethyl)amine. For the deuterated analog, a deuterated source would be required. A potential route could involve the reduction of a suitable precursor with a deuterium source.

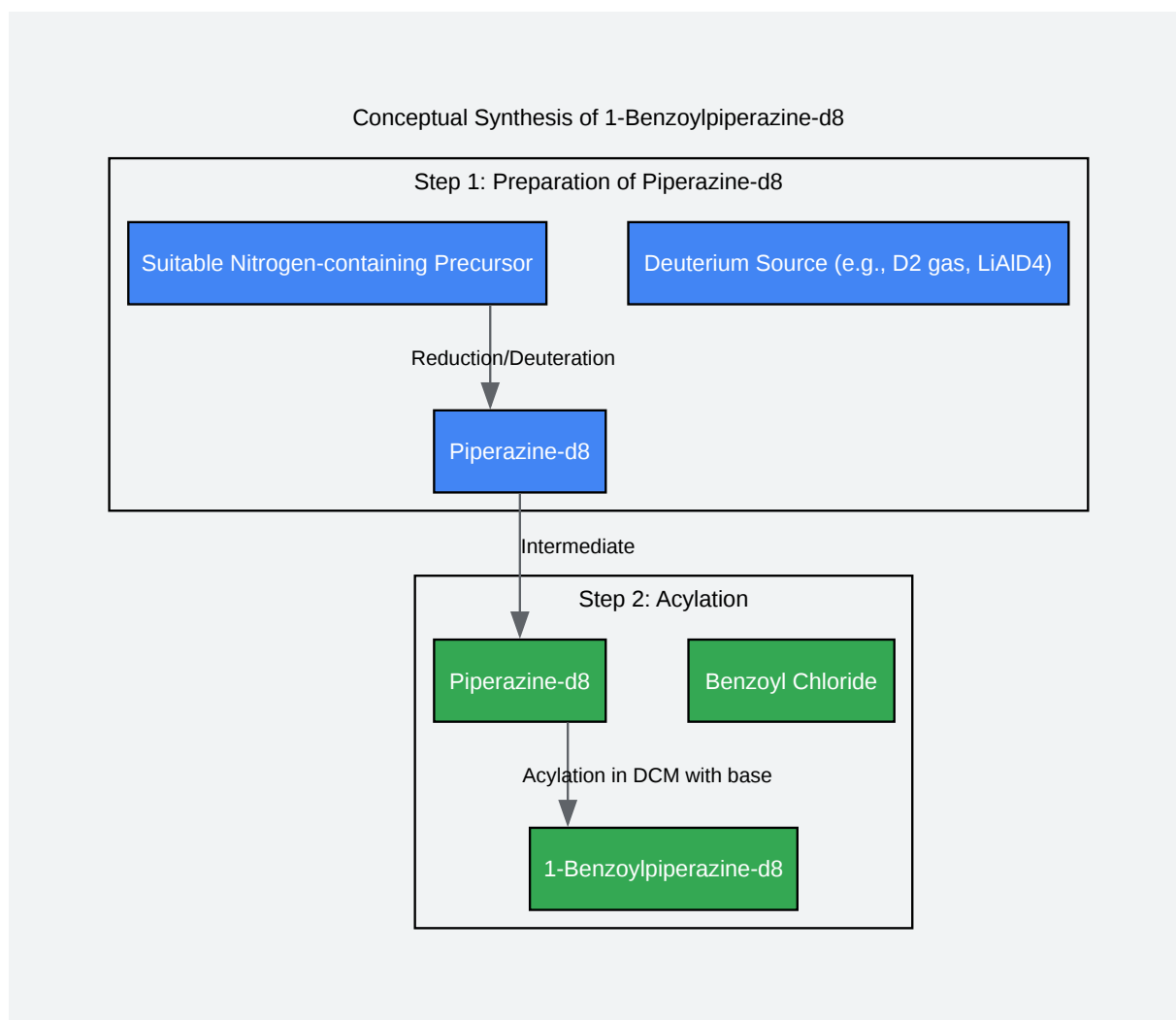
Step 2: Acylation of Piperazine-d8

The deuterated piperazine can then be acylated using benzoyl chloride in the presence of a base to yield **1-Benzoylpiperazine-d8**.

- Reactants: Piperazine-d8, Benzoyl Chloride, Triethylamine (or another suitable base), and a solvent such as Dichloromethane (DCM).
- Procedure:
 - Dissolve Piperazine-d8 in DCM and cool the mixture in an ice bath.
 - Add triethylamine to the solution.
 - Slowly add a solution of benzoyl chloride in DCM to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for several hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
 - Upon completion, wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization to obtain pure **1-Benzoylpiperazine-d8**.

Below is a conceptual workflow for the proposed synthesis.



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Caption: Proposed two-step synthesis of **1-Benzoylpiperazine-d8**.

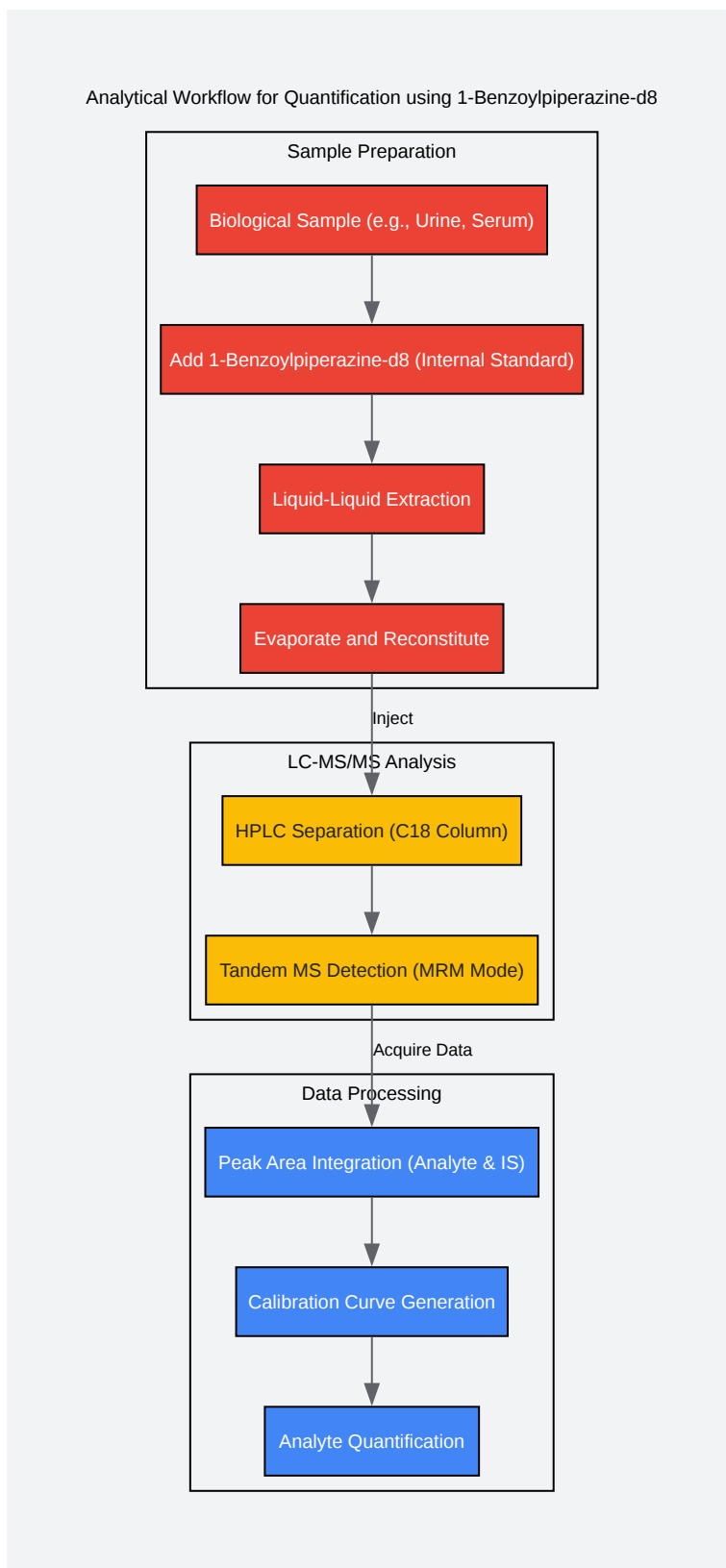
Analytical Application: LC-MS/MS Method for Piperazine Analysis

1-Benzoylpiperazine-d8 is primarily used as an internal standard for the quantification of piperazine-based designer drugs and related compounds in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is adapted from a published method for the analysis of piperazine derivatives.

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation (for biological matrices like urine or serum):
 - To a 100 μ L aliquot of the sample, add the internal standard solution (**1-Benzoylpiperazine-d8** in methanol) to a final concentration of 100 ng/mL.
 - Alkalinize the sample with 3M NaOH.
 - Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).
 - Vortex and centrifuge the sample.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., Xterra RP C18, 5 μ m, 4.6 x 150 mm).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 4.1) and an organic solvent (e.g., acetonitrile and methanol).
 - Flow Rate: 0.6 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions need to be determined for both the analyte of interest and **1-Benzoylpiperazine-d8**. For **1-Benzoylpiperazine-d8**, the precursor ion would be $[M+H]^+$ (m/z 199.3). Product ions would be determined by infusing a standard solution and performing a product ion scan.

The following diagram illustrates the analytical workflow.



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Caption: Workflow for analyte quantification using an internal standard.

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References

- 1. 1-Benzoylpiperazine-d8 by MedChem Express, Cat. No. HY-W002698S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 2. chemimpex.com [chemimpex.com]
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